molecular formula C7H5ClF2O B8009909 1-Chloro-2,5-difluoro-4-methoxybenzene

1-Chloro-2,5-difluoro-4-methoxybenzene

Cat. No.: B8009909
M. Wt: 178.56 g/mol
InChI Key: KIYFIMYSYFORKT-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-methoxybenzene is a fluorinated aromatic building block of significant interest in synthetic and environmental chemistry. This chloro-difluoro-methoxybenzene derivative is primarily utilized as a key synthetic intermediate for the preparation of more complex molecules via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The compound's specific reactivity pattern, dictated by the strategic arrangement of electron-withdrawing chlorine and fluorine atoms relative to the electron-donating methoxy group, makes it a valuable precursor for constructing methoxylated derivatives of environmental contaminants like polychlorinated biphenyls (PCBs) . Such methoxylated compounds serve as critical synthetic intermediates for the preparation of authenticated hydroxylated PCB (OH-PCB) metabolites, which are required as analytical standards for environmental biomonitoring and for studying the toxicity of these environmental pollutants . Applications & Research Value: Researchers employ this compound in Suzuki cross-coupling reactions with chlorinated phenylboronic acids to synthesize specific methoxylated PCB derivatives that are often inaccessible via other routes . The presence of halogens with different reactivities allows for selective functionalization, enabling the development of complex, regioselectively substituted aromatic systems for materials science and pharmaceutical research. Handling & Safety: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYFIMYSYFORKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

The foundational step involves nitrating 1-chloro-2,5-difluorobenzene to introduce a nitro group at the para position relative to the chlorine atom. This reaction exploits the electron-withdrawing effects of chlorine and fluorine, which direct electrophilic attack to the 4-position.

Reaction Conditions

  • Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Solvent : Sulfuric acid (dual role as solvent and catalyst).

  • Yield : ~70–85% (theoretical, depending on purity of starting material).

The nitro group’s strong electron-withdrawing nature activates the ring for subsequent nucleophilic substitution.

Methoxylation via Sodium Methoxide

The nitro group at position 4 is displaced by methoxide under high-temperature conditions, leveraging polar aprotic solvents to enhance nucleophilicity:

Reaction Conditions

  • Nucleophile : Sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature : 120–150°C for 12–24 hours.

  • Catalyst : None required, though copper(I) iodide may accelerate substitution in some cases.

  • Yield : ~50–65% (lower due to competing side reactions).

Mechanistic Insight
The nitro group acts as a leaving group under these conditions, with the methoxide ion attacking the activated aromatic ring. Steric and electronic effects from adjacent halogens moderate reaction kinetics.

Multi-Step Reduction-Diazotization-Methylation Pathway

Nitration to 1-Chloro-2,5-difluoro-4-nitrobenzene

Identical to Section 1.1, this step ensures a nitro group at position 4 for downstream functionalization.

Reduction to 4-Amino-1-chloro-2,5-difluorobenzene

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

Reaction Conditions

  • Catalytic Hydrogenation :

    • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%).

    • Solvent : Ethanol or methanol.

    • Pressure : 1–3 atm H₂ at 25–50°C.

    • Yield : ~90–95%.

  • Chemical Reduction :

    • Reagents : Iron powder in hydrochloric acid (Fe/HCl).

    • Temperature : Reflux (80–100°C) for 4–6 hours.

    • Yield : ~75–85%.

Diazotization and Hydrolysis to Phenol

The amine is diazotized and hydrolyzed to introduce a hydroxyl group:

Diazotization

  • Reagents : Sodium nitrite (NaNO₂) in HCl at 0–5°C.

  • Reaction Time : 30–60 minutes.

Hydrolysis

  • Conditions : Heating in dilute H₂SO₄ (10%) at 70–90°C for 2–4 hours.

  • Yield : ~80–90%.

Methylation of Phenol to Methoxy

The phenol intermediate is methylated using methyl iodide or dimethyl sulfate:

Reaction Conditions

  • Methylating Agent : Methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in acetone.

  • Temperature : Reflux (56°C) for 6–12 hours.

  • Yield : ~85–95%.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Reduction-Diazotization-Methylation
Steps 24
Overall Yield 35–50%50–70%
Key Challenges Competing side reactionsMulti-step purification
Industrial Scalability ModerateHigh
Cost Low (fewer reagents)Higher (multiple steps)

The multi-step route, though longer, offers superior yields and scalability, aligning with industrial practices observed in the synthesis of analogous compounds.

Optimization Strategies and Catalytic Innovations

Catalyst Design for Hydrogenation

Modified Raney nickel catalysts (e.g., Ni-Co-Al-Mo systems) enhance reduction efficiency in Step 2.2, minimizing over-reduction byproducts. For example, a catalyst comprising 85.7% Ni, 9.0% Co, 4.1% Al, and 1.2% Mo achieved 92.5% yield in analogous reductions.

Solvent Effects in Methoxylation

Hydroxylic solvents like methanol improve nitro substitution kinetics by stabilizing transition states. Mixed solvents (e.g., methanol-isopropanol) reduce side reactions, as evidenced in similar systems .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: Under specific conditions, the methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a benzoic acid derivative.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-chloro-2,5-difluoro-4-methoxybenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Electronic Effects
1-Chloro-2,5-difluoro-4-methoxybenzene Cl (1), F (2,5), OCH3 (4) ~196.55 (estimated) Methoxy (EDG), Cl/F (EWG) balance
1-Bromo-4-chloro-2,5-dimethoxybenzene Br (1), Cl (4), OCH3 (2,5) 266.52 Methoxy (EDG), Br/Cl (EWG) disordered
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene Cl (1), F (2,5), CF3 (4) 216.53 CF3 (strong EWG), F/Cl (moderate EWG)
1,5-Dichloro-3-Methoxy-2-nitrobenzene Cl (1,5), OCH3 (3), NO2 (2) 222.03 NO2 (strong EWG), Cl (EWG), OCH3 (EDG)

Key Observations :

  • Methoxy vs. Trifluoromethyl (CF3) : The replacement of methoxy (EDG) with CF3 (strong EWG) in significantly reduces electron density at the para position, altering reactivity in electrophilic substitution reactions.
  • Nitro Group Effects : The nitro group in deactivates the ring, making it less reactive toward electrophiles compared to the methoxy-substituted target compound.
  • Halogen Positioning : In , bromine and chlorine substituents introduce steric and electronic challenges due to disorder in crystallographic structures, which may affect synthetic utility.

Biological Activity

1-Chloro-2,5-difluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. The presence of both chlorine and fluorine atoms, along with a methoxy substituent, suggests potential biological activity that can be explored for therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H5_5ClF2_2O
  • Molecular Weight : 192.57 g/mol
  • Structural Features : The compound features a benzene ring substituted with a chlorine atom at the 1-position, fluorine atoms at the 2 and 5 positions, and a methoxy group at the 4-position.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electrophilic Substitution : The electrophilic nature of the chlorine and fluorine substituents allows the compound to engage in nucleophilic attacks from biological molecules, potentially leading to modifications of key biomolecules.
  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through apoptosis induction in cancer cells. For instance:

  • Flavonoid Derivatives : Compounds with halogen substitutions have been shown to induce apoptosis in lung cancer cells (A549), suggesting that this compound could have similar effects due to its structural analogies.

Study on Related Compounds

A study conducted on various halogenated flavonoids demonstrated significant anticancer activity against A549 cells, with IC50_{50} values indicating potent inhibition:

CompoundIC50_{50} (µM)Mechanism
Compound 6l (4’-bromoflavonol)0.46 ± 0.02Induces apoptosis via mitochondrial pathways
Compound 6k (4’-chloro substitution)3.14 ± 0.29Similar apoptotic mechanism observed

This suggests that structural features akin to those found in this compound could be explored for anticancer activity.

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